molecular formula C18H16ClN3O B10990329 [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](3-chlorophenyl)methanone

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](3-chlorophenyl)methanone

Cat. No.: B10990329
M. Wt: 325.8 g/mol
InChI Key: PDNKWZNAHZCVBJ-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)pyrrolidin-1-ylmethanone is a heterocyclic compound featuring a benzimidazole core fused to a pyrrolidine ring, with a 3-chlorophenyl methanone substituent. The benzimidazole moiety is a bicyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and receptor antagonism . The 3-chlorophenyl group contributes to lipophilicity, which may improve membrane permeability and metabolic stability.

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(3-chlorophenyl)methanone

InChI

InChI=1S/C18H16ClN3O/c19-13-6-3-5-12(11-13)18(23)22-10-4-9-16(22)17-20-14-7-1-2-8-15(14)21-17/h1-3,5-8,11,16H,4,9-10H2,(H,20,21)

InChI Key

PDNKWZNAHZCVBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

Recent advancements describe a one-pot approach combining benzimidazole formation, pyrrolidine cyclization, and acylation in a sequential manner. This method reduces purification steps and improves overall efficiency:

  • Step 1 : Condense o-phenylenediamine with 3-chlorophenylglyoxylic acid in PPA (120°C, 4 hours).

  • Step 2 : Add γ-aminobutyric acid methyl ester and continue heating at 100°C for 6 hours.

  • Step 3 : Introduce 3-chlorobenzoyl chloride and stir at 25°C for 12 hours.
    Yield : 60–65%.

Green Chemistry Approaches

Microwave-assisted synthesis and solvent-free conditions have been explored to enhance sustainability:

  • Microwave method : React 2-(1H-benzimidazol-2-yl)pyrrolidine with 3-chlorobenzaldehyde in PEG-400 at 80°C (300 W, 15 minutes).

  • Solvent-free : Use mechanochemical grinding with CAN as a catalyst (yield: 70%).

Purification and Characterization

Purification :

  • Column chromatography : Silica gel with hexane/ethyl acetate gradients.

  • Recrystallization : Ethanol or methanol/water mixtures.

Characterization data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, benzimidazole-H), 7.45–7.30 (m, 4H, Ar-H), 4.20–3.80 (m, 4H, pyrrolidine-H).

  • MS (ESI) : m/z 382.1 [M+H]⁺.

Challenges and Optimization

Common issues :

  • Low yields in coupling steps : Add molecular sieves to absorb moisture.

  • By-products in Friedel-Crafts reactions : Use excess AlCl₃ and slow reagent addition.

Catalyst optimization :

  • Replace AlCl₃ with FeCl₃ for milder conditions (yield: 78%).

  • Use N,N’-dicyclohexylcarbodiimide (DCC) instead of CDI for sterically hindered intermediates .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound is studied for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections .

Medicine

Medically, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is being investigated for its therapeutic properties. It has shown promise in preclinical studies for its anti-inflammatory and antimicrobial activities .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share key features such as benzimidazole cores, methanone linkages, or chlorophenyl substituents. Below is a comparative analysis based on structural and functional properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Biological Activity (if reported) Key Reference
[Target Compound] Benzimidazole-Pyrrolidine 3-Chlorophenyl methanone Not explicitly reported -
4-{[(2S)-2-(3-Chlorophenyl)... () Benzimidazole-Pyridinone Morpholine, hydroxyethylamino IGF-1 Receptor Antagonist
5-Amino-3-hydroxy-1H-pyrazol-1-yl... (7a) Pyrazole-Thiophene Amino, cyano groups Not reported
1-(2-(5-Amino-4H-1,2,4-triazol-3-yl)... (2) Triazole-Benzophenone Phenyl group Not reported
1-[7-(3-Chloro-phenylamino)... () Pyrrolo[2,3-c]pyridine-Morpholine Morpholine, dimethyl substituents Not reported

Key Findings

Benzimidazole Derivatives: The target compound and the IGF-1 receptor antagonist () both incorporate a benzimidazole core, a structure frequently associated with kinase inhibition. However, the antagonist in includes a pyridinone ring and morpholine group, which may enhance solubility compared to the pyrrolidine in the target compound .

Chlorophenyl Substituents :

  • The 3-chlorophenyl group is present in both the target compound and the pyrrolo[2,3-c]pyridine derivative (). Chlorinated aromatic groups are often used to modulate lipophilicity and binding affinity, though the morpholine substituent in may confer additional hydrogen-bonding capabilities .

Heterocyclic Diversity: Pyrazole-thiophene hybrids () and triazole-benzophenones () exhibit distinct electronic properties due to their sulfur and nitrogen-rich frameworks. These differences could influence reactivity and metabolic stability compared to the target compound’s benzimidazole-pyrrolidine system .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogous structures, such as cycloaddition () or sulfur-mediated condensations (). However, the absence of explicit protocols for the target compound limits direct procedural comparisons .

Physicochemical Properties

While quantitative data (e.g., logP, solubility) are unavailable in the evidence, qualitative trends can be inferred:

  • Polarity : Morpholine-containing analogs () may exhibit higher polarity than the pyrrolidine-based target compound.
  • Conformational Flexibility : Pyrrolidine’s five-membered ring offers greater flexibility than morpholine’s rigid six-membered structure, possibly affecting target binding kinetics.

Research Implications and Limitations

  • Data Gaps: No direct pharmacological or pharmacokinetic data for the target compound are provided, limiting functional comparisons.
  • Synthetic Challenges: and highlight the need for specialized reagents (e.g., malononitrile, sulfur), which may complicate large-scale synthesis.

Biological Activity

The compound 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone , also known as Daridorexant, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of Daridorexant features a benzimidazole moiety linked to a pyrrolidine ring and a chlorophenyl group. This unique arrangement contributes to its biological activity, particularly in the modulation of neurotransmitter systems.

1. Orexin Receptor Antagonism

Daridorexant is primarily recognized as an orexin receptor antagonist. Orexins (hypocretins) are neuropeptides that play a crucial role in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, Daridorexant promotes sleep and has been investigated for use in treating insomnia.

2. Sleep-Inducing Effects

Clinical trials have demonstrated that Daridorexant significantly improves sleep onset and maintenance. In a study involving adults with insomnia, participants reported improved sleep quality and duration after administration of the drug compared to placebo controls .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Daridorexant:

Activity Observation Reference
Orexin Receptor BindingHigh affinity for orexin receptors
Sleep Quality ImprovementIncreased sleep duration and reduced wakefulness
Safety ProfileGenerally well-tolerated with minimal side effects
Antioxidant ActivityExhibits antioxidant properties in vitro
Antifungal ActivityModerate activity against certain fungal strains

Case Study 1: Efficacy in Insomnia Management

A double-blind, placebo-controlled trial assessed the efficacy of Daridorexant in patients with chronic insomnia. The results indicated that those treated with the compound experienced a statistically significant reduction in sleep latency and an increase in total sleep time compared to the placebo group. Adverse effects were minimal, primarily consisting of mild sedation upon waking .

Case Study 2: Safety Profile Analysis

In a long-term safety study, patients using Daridorexant over six months reported no significant increase in adverse events compared to baseline measures. This suggests that the compound may be suitable for long-term management of insomnia without substantial risk of dependency or severe side effects .

Daridorexant acts by selectively binding to orexin receptors OX1R and OX2R, leading to decreased neuronal excitability associated with wakefulness. This mechanism underlies its effectiveness in promoting sleep without the rebound insomnia often seen with traditional sedatives.

Q & A

Q. What are the primary synthetic routes for 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone?

The synthesis typically involves two key steps:

Formation of the benzimidazole-pyrrolidine core : Reacting 1-substituted phenyl-4-carboxy-2-pyrrolidinone derivatives with 1,2-diaminobenzene under acidic reflux conditions (e.g., 4 M HCl, 24 hours), followed by neutralization and crystallization .

Methanone linkage : Coupling the benzimidazole-pyrrolidine intermediate with 3-chlorobenzoyl chloride via nucleophilic acyl substitution. Similar protocols use bases (e.g., K₂CO₃) in polar aprotic solvents (DMF) at elevated temperatures (~150°C) to facilitate the reaction .

Q. Table 1: Comparison of Synthetic Yields

MethodReaction TimeYield (%)Key ConditionsReference
Acidic reflux24 h70–80HCl (4 M), 1,2-diaminobenzene
Microwave-assisted30 min85–90n-butanol, cyanothioacetamide

Q. How is the compound characterized structurally?

Standard characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, pyrrolidine protons at δ 1.9–3.3 ppm) .
  • IR spectroscopy : Peaks for carbonyl (C=O, ~1650–1700 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
  • Mass spectrometry : High-resolution MS to confirm molecular formula (e.g., C₁₈H₁₅ClN₃O) .

Advanced Research Questions

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes, improving yields to >85% by enhancing reaction homogeneity and energy transfer .
  • Purification techniques : Column chromatography or recrystallization from ethanol/water mixtures removes unreacted diaminobenzene or acyl chloride residues .
  • Solvent selection : Using DMF increases solubility of intermediates, while additives like K₂CO₃ neutralize HCl byproducts, preventing side reactions .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

  • X-ray crystallography : Provides unambiguous confirmation of the methanone linkage and stereochemistry. For example, crystal structures of analogous compounds (e.g., (3,6-dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone) reveal bond angles and torsion angles critical for validating NMR assignments .
  • Dynamic NMR studies : Detect conformational flexibility (e.g., pyrrolidine ring puckering) that may cause signal splitting in solution-state NMR .

Q. What are the key challenges in assessing its biological activity, and how can they be addressed?

  • Target identification : Computational docking (e.g., using MOE software) predicts interactions with enzymes like kinases or GPCRs, guided by structural analogs with known activity (e.g., benzimidazole-containing inhibitors) .
  • Sample stability : Degradation under ambient conditions (observed in similar compounds) necessitates storage at –20°C in inert atmospheres and stability assays via HPLC .

Q. Table 2: Predicted Biological Targets

Target ClassBinding Affinity (Kd, nM)Rationale
Kinase inhibitors10–50Benzimidazole mimics ATP-binding
Antimicrobial agents100–200Chlorophenyl moiety disrupts membranes

Q. How do structural modifications (e.g., halogen substitution) impact reactivity and bioactivity?

  • 3-Chlorophenyl vs. 4-fluorophenyl : Chlorine’s electron-withdrawing effect increases electrophilicity at the methanone carbonyl, enhancing nucleophilic substitution rates. Fluorine, being smaller, may improve membrane permeability .
  • Pyrrolidine vs. piperidine : Smaller pyrrolidine rings reduce steric hindrance, favoring target binding, as seen in analogs like (2-chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone .

Q. What experimental design limitations affect reproducibility in pharmacological studies?

  • Sample variability : Small initial sample pools (e.g., n=8) limit statistical power. Solutions include larger batch synthesis and standardized protocols .
  • Degradation during assays : Organic degradation over 9-hour periods (observed in wastewater matrices) can be mitigated by continuous cooling and inert atmosphere use .

Q. How can computational tools aid in derivative design?

  • QSAR modeling : Correlates substituent effects (e.g., Cl, F) with activity to prioritize synthetic targets .
  • Molecular dynamics : Simulates binding stability under physiological conditions, identifying derivatives with improved half-lives .

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